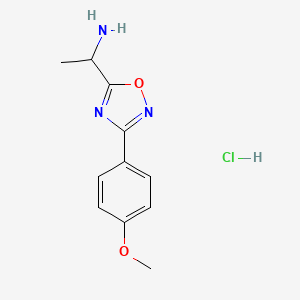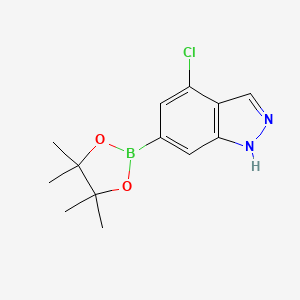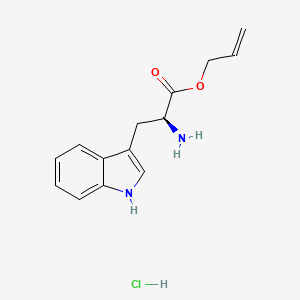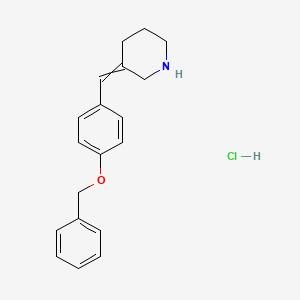
4-氰基-2-(噻吩-3-基)吡啶
描述
“2-(Thiophen-3-yl)pyridine-4-carbonitrile” is a heterocyclic organic molecule that consists of a pyridine ring linked to a thiophene ring. It has a molecular weight of 186.24 g/mol .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “2-(Thiophen-3-yl)pyridine-4-carbonitrile”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to produce aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “2-(Thiophen-3-yl)pyridine-4-carbonitrile” is represented by the linear formula C10H6N2S . The InChI code for this compound is 1S/C10H6N2S/c11-7-8-3-4-12-9(6-8)10-2-1-5-13-10/h1-6H .Physical and Chemical Properties Analysis
The physical form of “2-(Thiophen-3-yl)pyridine-4-carbonitrile” is solid . It has a boiling point of 323.8±32.0 C at 760 mmHg . The compound should be stored at 4C and protected from light .科学研究应用
有机半导体
4-氰基-2-(噻吩-3-基)吡啶: 用于有机半导体的开发。由于其噻吩核心,它有助于半导体在有机材料中传导电力的能力。 这在薄膜晶体管的创建中特别有用,薄膜晶体管是有机太阳能电池和柔性电子设备的重要组成部分 .
腐蚀抑制剂
在工业化学领域,该化合物用作腐蚀抑制剂。其分子结构使其能够在金属上形成保护层,防止氧化和降解。 此应用对于延长暴露在腐蚀性环境中的金属结构和机械的寿命至关重要 .
OLED 制造
该噻吩衍生物在有机发光二极管 (OLED) 的制造中也具有重要意义。 它的特性使生产更高效和更持久的 OLED 成为可能,OLED 用于各种显示技术,包括智能手机和电视 .
药理特性
该化合物具有多种药理特性。它已被研究用于抗癌、抗炎和抗菌治疗的潜在用途。 噻吩部分是许多药物中的常见特征,其修饰可以导致新的治疗剂 .
材料科学应用
在材料科学中,4-氰基-2-(噻吩-3-基)吡啶 正在探索其在创建具有增强性能的新材料中的用途。 将其掺入聚合物可以导致具有提高的热稳定性、机械强度和耐化学性的材料 .
有机场效应晶体管 (OFET)
该化合物是 OFET 进步的工具。 它的分子结构允许对电子特性进行微调,这对开发用于各种电子设备的高性能 OFET 至关重要 .
安全和危害
未来方向
Thiophene-based analogs, such as “2-(Thiophen-3-yl)pyridine-4-carbonitrile”, have been the subject of increasing interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on further optimization of these compounds to develop more effective antioxidants and other therapeutic agents .
作用机制
Target of Action
Thiophene derivatives, which include 2-(thiophen-3-yl)pyridine-4-carbonitrile, have been studied extensively for their biological activity . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .
Result of Action
Thiophene derivatives have been associated with a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities .
生化分析
Biochemical Properties
2-(Thiophen-3-yl)pyridine-4-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial for cell signaling pathways. The interaction between 2-(Thiophen-3-yl)pyridine-4-carbonitrile and these enzymes often involves binding to the active site, thereby preventing the enzyme from catalyzing its substrate. Additionally, 2-(Thiophen-3-yl)pyridine-4-carbonitrile can form non-covalent interactions with proteins, affecting their conformation and function .
Cellular Effects
The effects of 2-(Thiophen-3-yl)pyridine-4-carbonitrile on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(Thiophen-3-yl)pyridine-4-carbonitrile can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Moreover, it can alter gene expression by interacting with transcription factors or epigenetic modifiers, thereby affecting the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, 2-(Thiophen-3-yl)pyridine-4-carbonitrile exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. By binding to the active site of an enzyme, 2-(Thiophen-3-yl)pyridine-4-carbonitrile can inhibit its activity, leading to downstream effects on cellular processes. Additionally, this compound can modulate gene expression by interacting with DNA or RNA, influencing the transcription and translation of specific genes. These molecular interactions highlight the versatility of 2-(Thiophen-3-yl)pyridine-4-carbonitrile in biochemical research .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(Thiophen-3-yl)pyridine-4-carbonitrile in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light or extreme temperatures can lead to its breakdown. In in vitro and in vivo studies, 2-(Thiophen-3-yl)pyridine-4-carbonitrile has demonstrated consistent effects on cellular function, with no significant changes observed over extended periods .
Dosage Effects in Animal Models
The effects of 2-(Thiophen-3-yl)pyridine-4-carbonitrile vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and anti-cancer properties. At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications of 2-(Thiophen-3-yl)pyridine-4-carbonitrile .
Metabolic Pathways
2-(Thiophen-3-yl)pyridine-4-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The primary metabolic pathway for this compound involves cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic processes result in the formation of more water-soluble metabolites, which are excreted from the body. The involvement of 2-(Thiophen-3-yl)pyridine-4-carbonitrile in these pathways can affect metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 2-(Thiophen-3-yl)pyridine-4-carbonitrile within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters. Once inside the cell, 2-(Thiophen-3-yl)pyridine-4-carbonitrile can bind to intracellular proteins, influencing its localization and accumulation. These interactions play a crucial role in determining the bioavailability and efficacy of 2-(Thiophen-3-yl)pyridine-4-carbonitrile .
Subcellular Localization
The subcellular localization of 2-(Thiophen-3-yl)pyridine-4-carbonitrile is essential for understanding its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 2-(Thiophen-3-yl)pyridine-4-carbonitrile may be directed to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may localize to the mitochondria, affecting cellular metabolism and energy production .
属性
IUPAC Name |
2-thiophen-3-ylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2S/c11-6-8-1-3-12-10(5-8)9-2-4-13-7-9/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRCAHHJRROFGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B1457931.png)






![2-{[(2,4-Dimethoxyphenyl)methyl]amino}-acetonitrile hydrochloride](/img/structure/B1457939.png)



